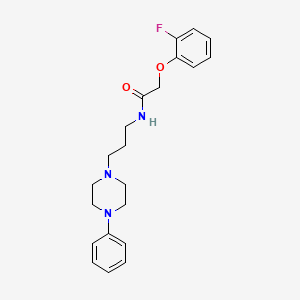

2-(2-fluorophenoxy)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide

Description

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN3O2/c22-19-9-4-5-10-20(19)27-17-21(26)23-11-6-12-24-13-15-25(16-14-24)18-7-2-1-3-8-18/h1-5,7-10H,6,11-17H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUAMANENYPRLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCNC(=O)COC2=CC=CC=C2F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of 2-fluorophenol: This can be achieved through the fluorination of phenol using reagents such as hydrogen fluoride or fluorine gas.

Formation of 2-(2-fluorophenoxy)acetyl chloride: This intermediate is synthesized by reacting 2-fluorophenol with acetyl chloride in the presence of a base such as pyridine.

Synthesis of N-(3-(4-phenylpiperazin-1-yl)propyl)amine: This involves the reaction of 4-phenylpiperazine with 3-chloropropylamine under basic conditions.

Final coupling reaction: The final step involves the reaction of 2-(2-fluorophenoxy)acetyl chloride with N-(3-(4-phenylpiperazin-1-yl)propyl)amine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin receptors, which may contribute to its pharmacological effects. The fluorophenoxy group can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

2-(4-Fluorophenoxy)-N-[3-(Morpholin-4-yl)propyl]acetamide (Y205-7732)

- Key Differences: Phenoxy Substituent: 4-Fluoro vs. 2-fluoro in the target compound. Heterocycle: Morpholine vs. 4-phenylpiperazine.

Physicochemical Properties :

- Biological Implications : Morpholine derivatives like Y205-7732 are often associated with improved solubility compared to phenylpiperazines, but 4-phenylpiperazine may enhance receptor binding in CNS targets (e.g., dopamine or serotonin receptors) .

Piperidine/Piperazine-Based Acetamides (e.g., 17{5,3}, 17{3,3})

- Key Differences: Core Structure: Bromomethylphenyl acetamide vs. fluorophenoxy acetamide. Substituents: Methylpiperidine or piperidine vs. phenylpiperazine.

- Synthetic Yields :

- Spectroscopic Characterization : All analogs were confirmed via ¹H/¹³C NMR and HRMS, indicating reliable synthetic protocols for structurally complex acetamides .

Pharmacological and Physicochemical Trends

- Heterocycle Impact: Morpholine: Enhances solubility and metabolic stability due to its oxygen atom and compact structure .

- Fluorine Position: 2-Fluoro substitution on phenoxy may alter steric interactions compared to 4-fluoro (Y205-7732), affecting target binding and selectivity.

Biological Activity

2-(2-fluorophenoxy)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide is a synthetic compound notable for its potential pharmacological properties, particularly concerning central nervous system (CNS) disorders. This compound features a complex structure that includes a fluorophenoxy group, a piperazine moiety, and an acetamide functional group, which may contribute to its biological activity.

- Molecular Formula : C20H24FN3O2

- Molecular Weight : Approximately 359.42 g/mol

- Structure : The compound's unique structure enhances its interaction with various biological targets, particularly neurotransmitter systems.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, especially in modulating neurotransmitter systems. Preliminary studies suggest potential applications in treating anxiety and depression due to interactions with serotonin receptors (5-HT receptors), which are crucial in mood regulation.

The biological activity of this compound primarily revolves around its interaction with serotonin receptors. Piperazine derivatives are known for their affinity for these receptors, contributing to their anxiolytic and antidepressant effects. The specific binding affinity and efficacy of this compound compared to existing antidepressants require further investigation.

Comparative Analysis with Similar Compounds

A comparison of structural analogs helps elucidate the unique features and potential advantages of this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-[4-(4-fluorophenyl)piperazin-1-yl]-N-propylacetamide | Structure | Propyl chain instead of a phenyl group |

| N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide | Structure | Chlorine substitution alters receptor affinity |

| 2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one | Structure | Incorporates a triazole ring affecting pharmacological properties |

These compounds highlight the diversity within this chemical class while emphasizing the unique fluorophenoxy substitution in this compound, which may enhance its biological activity and specificity towards certain receptors .

Case Studies and Research Findings

Recent studies have explored the anticonvulsant activity of related piperazine derivatives. For instance, a study synthesized twenty-two new N-phenyl derivatives and evaluated their efficacy in animal models of epilepsy. The results indicated that several compounds demonstrated significant anticonvulsant activity in maximal electroshock (MES) tests .

The findings suggest that modifications in the piperazine structure can lead to variances in biological activity. Notably, compounds with higher lipophilicity showed delayed but prolonged anticonvulsant effects, indicating that structural alterations can significantly impact pharmacokinetics and dynamics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-fluorophenoxy)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide, and how can purity be optimized?

- Methodology :

- Step 1 : Microwave-assisted synthesis (3–5 hours at 120–150°C) can expedite coupling of the fluorophenoxy and phenylpiperazine moieties to the acetamide backbone .

- Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol improves yield (typically 60–75%) .

- Validation : Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Key Methods :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., fluorophenoxy protons at δ 6.8–7.2 ppm, piperazine CH groups at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H] ~428.2 g/mol) and fragmentation patterns .

- X-ray Crystallography : For resolving intramolecular interactions (e.g., C–H···O bonds) and crystal packing, as demonstrated in analogous acetamide derivatives .

Q. How should researchers design initial pharmacological screening assays for this compound?

- Approach :

- Target Selection : Prioritize receptors common to phenylpiperazine derivatives (e.g., serotonin 5-HT, dopamine D) using radioligand binding assays (IC determination) .

- Cell-Based Assays : Evaluate cytotoxicity (MTT assay) and membrane permeability (Caco-2 monolayer model) to assess therapeutic potential .

Advanced Research Questions

Q. What strategies are effective for identifying the compound’s mechanism of action and molecular targets?

- Methodology :

- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with GPCRs (e.g., 5-HT receptor homology models) .

- Proteomics : SILAC-based quantitative analysis to identify differentially expressed proteins in treated vs. untreated neuronal cells .

- In Vivo Microdialysis : Measure neurotransmitter levels (e.g., serotonin, dopamine) in rodent brain regions post-administration .

Q. How can contradictory data in pharmacological studies (e.g., varying IC values) be resolved?

- Resolution Steps :

- Assay Standardization : Validate ligand-binding protocols using positive controls (e.g., WAY-100635 for 5-HT) and replicate across labs .

- Metabolic Stability Testing : Compare results in hepatic microsomes (human vs. rodent) to account for species-specific degradation .

- Data Normalization : Use Z-factor scoring to minimize batch-to-batch variability in high-throughput screens .

Q. What formulation strategies improve the compound’s aqueous solubility and bioavailability?

- Experimental Design :

- Co-Solvency : Test solubility in PEG-400/water mixtures (e.g., 30% PEG increases solubility 10-fold) .

- Solid Dispersion : Prepare with PVP K30 via spray drying; characterize amorphous phase stability via DSC and PXRD .

- Nanoparticulate Systems : Encapsulate in PLGA nanoparticles (size <200 nm) for enhanced blood-brain barrier penetration .

Q. Which in vivo models are appropriate for evaluating efficacy and toxicity?

- Model Selection :

- Rodent Behavioral Assays : Forced swim test (depression) and elevated plus maze (anxiety) to assess CNS activity .

- Toxicokinetics : Dose-ranging studies in Sprague-Dawley rats (oral and IV routes) with plasma LC-MS/MS analysis for AUC and C determination .

- Histopathology : Post-mortem organ examination (liver, kidneys) to detect off-target toxicity .

Q. How can computational modeling guide structure-activity relationship (SAR) studies?

- Workflow :

- QSAR Modeling : Train models on phenylpiperazine analogs using descriptors like logP, polar surface area, and H-bond donors .

- Free Energy Perturbation (FEP) : Predict affinity changes upon fluorophenoxy substitution (e.g., meta- vs. para-fluoro effects) .

- ADMET Prediction : Use SwissADME to optimize pharmacokinetic properties (e.g., reduce CYP3A4 inhibition risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.